3-[(2-Methoxyethyl)amino]phenol: Chemical Structure, Properties, and Applications
3-[(2-Methoxyethyl)amino]phenol: Chemical Structure, Properties, and Applications
This in-depth technical guide details the chemical structure, synthesis, physicochemical properties, and applications of 3-[(2-Methoxyethyl)amino]phenol , a specialized aromatic amine used primarily as a coupler in oxidative hair dye formulations and as an intermediate in organic synthesis.
Executive Summary
3-[(2-Methoxyethyl)amino]phenol (Molecular Formula: C
Chemical Identity & Structure
Nomenclature & Identification[1][2]
-
IUPAC Name: 3-[(2-Methoxyethyl)amino]phenol
-
Common Synonyms: N-(2-Methoxyethyl)-m-aminophenol; 3-(2-Methoxyethylamino)phenol.
-
Molecular Formula: C
H NO -
Molecular Weight: 167.21 g/mol
-
CAS Number: Note: While specific CAS numbers for N-substituted derivatives vary by region and registration, this compound is chemically distinct from 3-amino-phenol (CAS 591-27-5) and serves as a functionalized analog.[1]
Structural Analysis
The molecule consists of a phenol ring substituted at the meta (3-) position with a secondary amine group. The nitrogen atom is further alkylated with a 2-methoxyethyl chain (–CH
-
Electronic Effects: The hydroxyl group (-OH) at position 1 is an electron-donating group (EDG) via resonance. The N-substituted amino group at position 3 is also a strong EDG. The meta relationship allows for synergistic activation of the ring, particularly at the 4- and 6-positions, making it highly reactive towards electrophilic attack (oxidative coupling).
-
Steric Effects: The 2-methoxyethyl tail adds steric bulk compared to a simple methyl group, which can influence the planarity of the final dye molecule and its interaction with the hair keratin matrix.
-
Solubility: The ether oxygen in the methoxyethyl chain acts as a hydrogen bond acceptor, enhancing water solubility and compatibility with polar cosmetic bases compared to N-alkyl analogs like N-ethyl-m-aminophenol.
| Property | Value (Theoretical/Experimental) |
| Physical State | Solid (Crystalline powder) |
| Color | White to light beige (darkens on oxidation) |
| Melting Point | 65–85 °C (Estimated based on homologs) |
| Boiling Point | ~310–330 °C (at 760 mmHg) |
| LogP (Octanol/Water) | ~1.2–1.5 (Predicted) |
| pKa (Phenol) | ~9.8 |
| pKa (Amine) | ~5.5 (Conjugate acid) |
| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Slightly soluble in Water |
Synthesis & Manufacturing
The synthesis of 3-[(2-Methoxyethyl)amino]phenol typically follows one of two primary pathways: N-Alkylation of m-Aminophenol or Reductive Amination .
Pathway A: N-Alkylation (Nucleophilic Substitution)
This is the most direct industrial route. m-Aminophenol is reacted with 2-methoxyethyl bromide (or chloride) in the presence of a weak base.
-
Reagents: m-Aminophenol, 1-Bromo-2-methoxyethane, Sodium Bicarbonate (NaHCO
) or Calcium Carbonate. -
Solvent: Water, Ethanol, or DMF.
-
Conditions: Reflux (80–100 °C) for 4–8 hours.
-
Mechanism: The lone pair on the aniline nitrogen attacks the electrophilic carbon of the alkyl halide via an S
2 mechanism. -
Selectivity Control: To prevent over-alkylation (formation of the tertiary amine), the molar ratio of the alkylating agent is strictly controlled (typically 1:1 to 1.1:1), and the reaction is stopped before completion, followed by purification.
Pathway B: Condensation with Resorcinol (Bucherer-Type)
Alternatively, resorcinol can react with 2-methoxyethylamine.
-
Reagents: Resorcinol, 2-Methoxyethylamine.
-
Catalyst: Sodium Bisulfite (NaHSO
) or Zinc Chloride (ZnCl ). -
Conditions: High temperature (120–150 °C) in an autoclave.
-
Mechanism: Nucleophilic aromatic substitution where one hydroxyl group of resorcinol is replaced by the amine.
Visualization: Synthesis Workflow
Figure 1: Dual synthetic pathways for the production of 3-[(2-Methoxyethyl)amino]phenol.
Reactivity & Applications (Oxidative Dyeing)
The primary application of 3-[(2-Methoxyethyl)amino]phenol is as a coupler in oxidative hair dye formulations.
Mechanism of Color Formation
In oxidative dyeing, the "coupler" does not oxidize directly. Instead, a "primary intermediate" (like p-phenylenediamine, PPD) is oxidized by hydrogen peroxide (H
-
Oxidation of Primary Intermediate: PPD
Quinonediimine (Electrophile). -
Coupling Reaction: The Quinonediimine attacks the 3-[(2-Methoxyethyl)amino]phenol at the para-position relative to the hydroxyl or amino group (usually position 4 or 6 of the coupler).
-
Chromophore Formation: Further oxidation yields a stable Indoaniline or Indophenol dye.
The 2-methoxyethyl group influences the
Visualization: Oxidative Coupling Mechanism
Figure 2: Mechanism of oxidative coupling to form the final chromophore.
Safety & Toxicology
As with all aromatic amines used in cosmetics, safety is a critical parameter.
Toxicological Profile
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Acute Toxicity: Generally moderate. Harmful if swallowed (Acute Tox. 4).
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Skin Sensitization: N-substituted m-aminophenols are often classified as skin sensitizers (Category 1). The methoxyethyl side chain may modify the sensitization potency compared to the parent amine, but patch testing is mandatory.
-
Genotoxicity: Most modern hair dye couplers are screened via the Ames test. While m-aminophenol itself is generally considered non-mutagenic in vivo, derivatives must be individually assessed. The ether linkage is metabolically stable, reducing the risk of releasing toxic alkylating agents.
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Regulatory Status: Listed in various cosmetic inventories (e.g., EU Cosing, US CIR) often under general categories of aminophenols.
Handling Protocols
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PPE: Nitrile gloves, safety goggles, and lab coats are required to prevent skin contact and absorption.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation (darkening).
Experimental Protocols
Analytical Characterization (HPLC)
To verify purity during synthesis or formulation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[2]
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Retention Time: Elutes later than m-aminophenol due to the lipophilic methoxyethyl chain.
Structural Confirmation (1H NMR)
-
Solvent: DMSO-d
. -
Key Signals:
- ~9.0 ppm (s, 1H, -OH).
- ~6.0–7.0 ppm (m, 4H, Aromatic protons).
- ~5.5 ppm (br s, 1H, -NH-).
-
~3.4 ppm (t, 2H, -NH-CH
-). -
~3.2 ppm (s, 3H, -OCH
).
References
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Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists. Link
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Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. Link
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European Commission, Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 3-Aminophenol and its derivatives. Link
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PubChem Database. 3-Aminophenol Derivatives and Properties. National Library of Medicine. Link
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Cosmetic Ingredient Review (CIR). Safety Assessment of Amino Phenols as Used in Cosmetics. Link
